molecular formula C6H7Cl2NO B11912602 3-Chloro-4-methoxypyridine hydrochloride CAS No. 861024-97-7

3-Chloro-4-methoxypyridine hydrochloride

Cat. No.: B11912602
CAS No.: 861024-97-7
M. Wt: 180.03 g/mol
InChI Key: ISMHTJGUMJXJCB-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxypyridine hydrochloride is an organic compound with the molecular formula C6H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxypyridine hydrochloride typically involves the chlorination of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chlorine atom at the 3-position .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxypyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Formation of 3-azido-4-methoxypyridine or 3-thiocyanato-4-methoxypyridine.

    Oxidation: Formation of 3-chloro-4-methoxypyridine-2-carboxylic acid.

    Reduction: Formation of 3-chloro-4-methylpyridine.

Scientific Research Applications

3-Chloro-4-methoxypyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxypyridine hydrochloride largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound .

Comparison with Similar Compounds

  • 2-Chloro-4-methoxypyridine hydrochloride
  • 3-Chloro-2-methoxypyridine hydrochloride
  • 4-Chloro-3-methoxypyridine hydrochloride

Comparison: 3-Chloro-4-methoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals .

Properties

CAS No.

861024-97-7

Molecular Formula

C6H7Cl2NO

Molecular Weight

180.03 g/mol

IUPAC Name

3-chloro-4-methoxypyridine;hydrochloride

InChI

InChI=1S/C6H6ClNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H

InChI Key

ISMHTJGUMJXJCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)Cl.Cl

Origin of Product

United States

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